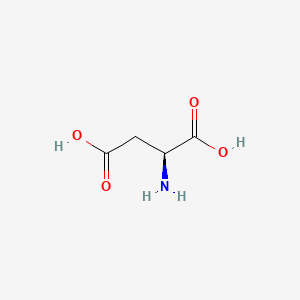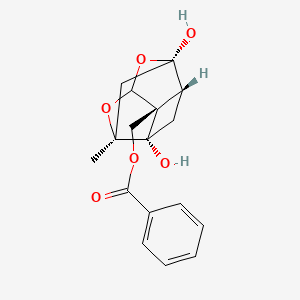
Praeruptorin C
Descripción general
Descripción
Praeruptorin C is a phenylpropanoid isolated from the root of Angelica dahurica and is a natural compound of potential therapeutic value. It has been studied for its potential therapeutic applications in the treatment of a variety of diseases and conditions, including cancer, inflammation, cardiovascular diseases, and metabolic diseases.
Aplicaciones Científicas De Investigación
Vascular Health and Hypertension Management
- Praeruptorin C has been shown to inhibit the proliferation of cattle aortic smooth muscle cells, an effect that is important in the prevention and treatment of vascular hyperplastic diseases (Wei et al., 2002).
- It has demonstrated effectiveness in reducing blood pressure and improving cardiac function in hypertensive rats (Wenjie et al., 2014), and in preventing vascular hypertrophy and increasing nitric oxide production in hypertensive rats (Mr et al., 2001).
Neuroprotective Effects
- This compound has been found to have a neuroprotective effect against NMDA-induced apoptosis in cultured cortical neurons, suggesting its potential in treating neurological disorders (Yang et al., 2013).
- It has also shown promise in the treatment of Huntington's disease-like symptoms in mice, indicating its potential in managing movement, psychiatric, and cognitive symptoms associated with this condition (Wang et al., 2017).
Pain Management and Anti-Inflammatory Effects
- This compound has exhibited analgesic effects by inhibiting microglial activation in the anterior cingulate cortex in a mouse model of chronic inflammatory pain (Su et al., 2021).
Antidepressant Properties
- Studies have shown that this compound may act as an antidepressant by restoring AMPA receptors and neurotrophic factors in a mouse model of chronic unpredictable mild stress, suggesting its potential in managing depression (Shi et al., 2015).
Bone Health and Osteoporosis Treatment
- This compound has been found to have beneficial effects on osteoporotic bone in ovariectomized mice, suggesting its potential use in treating osteoporosis (Liu et al., 2017).
Cancer Treatment
- Research has indicated that this compound may have antiproliferative and antimetastatic effects on human non–small cell lung cancer, making it a potential novel strategy for treating this type of cancer (Liu et al., 2020).
Cardiovascular Protection
- This compound has shown protective effects against myocardial ischemic injury in animal models, suggesting its potential in cardiovascular disease management (Hao & Zhi-wei, 2007).
Mecanismo De Acción
Target of Action
Praeruptorin C (Pra-C) is a natural compound derived from the dried roots of Peucedanum praeruptorum, a classical medicinal plant traditionally prescribed for respiratory ailments . The primary targets of Pra-C are ERK1/2 and CTSD (cathepsin D) in non-small cell lung cancer (NSCLC) cells . It also targets nuclear factor kappa B and c-Jun N-terminal kinase/mitogen-activated protein kinase signaling pathways in osteoclasts .
Biochemical Pathways
Pra-C affects several biochemical pathways. In NSCLC cells, it significantly reduces the expression of CTSD and suppresses the phosphorylation/activation of the ERK1/2 signaling pathway . In osteoclasts, Pra-C attenuates the activation of nuclear factor kappa B as well as c-Jun N-terminal kinase/mitogen-activated protein kinase signaling pathways .
Pharmacokinetics
Studies on related compounds, such as praeruptorins a and b, suggest that these compounds exhibit linear dynamics in a certain dose range
Action Environment
The action, efficacy, and stability of Pra-C can be influenced by various environmental factors. For instance, the cultivation environment of Peucedanum praeruptorum, the source plant of Pra-C, can affect the concentration of Pra-C and other phytochemicals in the plant . Furthermore, the physiological environment in which Pra-C acts, such as the cellular environment in NSCLC cells or osteoclasts, can also influence its action
Propiedades
IUPAC Name |
[(9R,10R)-8,8-dimethyl-10-(3-methylbutanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O7/c1-7-14(4)23(27)30-22-21(29-18(26)12-13(2)3)19-16(31-24(22,5)6)10-8-15-9-11-17(25)28-20(15)19/h7-11,13,21-22H,12H2,1-6H3/b14-7-/t21-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUVJROSOIXJGR-IULGZIFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@@H]1[C@@H](C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101100692 | |
| Record name | 2-Butenoic acid, 2-methyl-, (9R,10R)-9,10-dihydro-8,8-dimethyl-10-(3-methyl-1-oxobutoxy)-2-oxo-2H,8H-benzo[1,2-b:3,4-b′]dipyran-9-yl ester, (2Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101100692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72463-77-5, 83382-71-2 | |
| Record name | 2-Butenoic acid, 2-methyl-, (9R,10R)-9,10-dihydro-8,8-dimethyl-10-(3-methyl-1-oxobutoxy)-2-oxo-2H,8H-benzo[1,2-b:3,4-b′]dipyran-9-yl ester, (2Z)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72463-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Praeruptorin C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083382712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butenoic acid, 2-methyl-, (9R,10R)-9,10-dihydro-8,8-dimethyl-10-(3-methyl-1-oxobutoxy)-2-oxo-2H,8H-benzo[1,2-b:3,4-b′]dipyran-9-yl ester, (2Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101100692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4,6-Dibromo-1H-benzo[d]imidazole](/img/structure/B3029537.png)

![(4aR,7aS)-rel-Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride](/img/structure/B3029542.png)



